molecular formula C13H12N2O3S B5581754 5-(4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5581754
M. Wt: 276.31 g/mol
InChI Key: NPSBKPIWIVUDJS-UHFFFAOYSA-N
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Description

5-(4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.05686342 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Microbial Activity

  • Studies in Heterocyclic Compounds : This paper discusses the synthesis of related compounds and their considerable activity against various micro-organisms, highlighting their potential in antimicrobial research (Nigam, Saharia, & Sharma, 1981).

Nonlinear Optical Properties

  • Third-Order Nonlinear Optical Properties : A study demonstrated the potential of related styryl dyes, including derivatives of the chemical , as promising materials for nonlinear optical applications due to their absorption properties and effectiveness in two-photon absorption phenomena (Shettigar et al., 2009).

Anti-inflammatory and Analgesic Agents

  • Novel Synthesized Compounds : This research focused on the synthesis of novel compounds derived from a similar structure and evaluated their effectiveness as anti-inflammatory and analgesic agents. The compounds showed significant activity as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Self-Assemblies and Surface Investigations

  • Barbituric Acid Derivatives on Graphite Surface : Investigating the self-assemblies of barbituric acid compounds, including those similar to the target chemical, on graphite surfaces using scanning tunneling microscopy, this study contributes to understanding molecular interactions and structure formation at surfaces (Chen et al., 2012).

Catalyst-Free Synthesis Processes

  • One-Pot Synthesis of Diversely Substituted Compounds : This study discusses a catalyst-free method for synthesizing a wide range of compounds related to the target chemical. It emphasizes eco-friendliness and efficient synthesis methods (Brahmachari & Nayek, 2017).

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-18-9-5-3-8(4-6-9)7-10-11(16)14-13(19)15-12(10)17/h3-7H,2H2,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSBKPIWIVUDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.